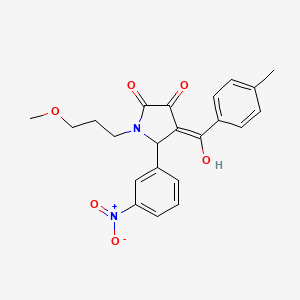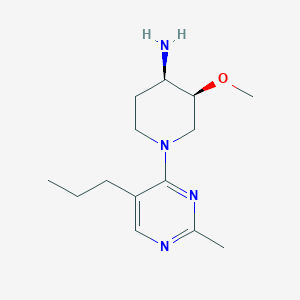![molecular formula C24H27NO5 B5395443 allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5395443.png)
allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as BBA, is a synthetic compound with potential applications in the field of medicinal chemistry. BBA is an acrylate derivative that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and antitumor properties. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of tumor cells in vivo.
Mecanismo De Acción
The mechanism of action of allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood. However, it has been suggested that allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 and lipoxygenase. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has also been shown to decrease the levels of reactive oxygen species and increase the levels of glutathione, an antioxidant. Additionally, allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been shown to decrease the levels of proinflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is also stable and can be stored for long periods of time. However, allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation. allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate is also sensitive to light and heat, which can lead to degradation.
Direcciones Futuras
For the study of allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate include investigating its potential as a chemotherapeutic and anti-inflammatory agent and the synthesis of allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate analogs.
Métodos De Síntesis
Allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been synthesized using several methods, including the reaction of 4-butoxybenzoyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with allylamine and acryloyl chloride. Another method involves the reaction of 4-butoxybenzoyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with allylamine and acryloyl chloride in the presence of triethylamine. The yield of allyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate using these methods ranges from 60% to 80%.
Propiedades
IUPAC Name |
prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-4-6-16-29-21-13-9-19(10-14-21)23(26)25-22(24(27)30-15-5-2)17-18-7-11-20(28-3)12-8-18/h5,7-14,17H,2,4,6,15-16H2,1,3H3,(H,25,26)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVTOLOYYCPNI-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)

![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)

![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![4,4-difluoro-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5395423.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![N-[2-methyl-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)prop-1-en-1-yl]benzamide](/img/structure/B5395431.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-isopropyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5395439.png)
![N-[2-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5395440.png)